2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
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Overview
Description
Z-ORN(FMOC)-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (FMOC) group. This compound is essential in the synthesis of peptides due to its ability to protect the amino group during the coupling reactions, ensuring the correct sequence of amino acids in the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ORN(FMOC)-OH typically involves the protection of the amino group of ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Z-ORN(FMOC)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of peptides with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions: Z-ORN(FMOC)-OH undergoes several types of reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine in DMF, revealing the free amino group for further coupling reactions.
Coupling: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) at room temperature.
Coupling: HBTU or HATU in the presence of DIPEA in DMF at room temperature.
Major Products: The primary product of these reactions is the desired peptide sequence, with the FMOC group removed to allow for further elongation of the peptide chain .
Scientific Research Applications
Chemistry: Z-ORN(FMOC)-OH is widely used in the synthesis of peptides and proteins, which are crucial in various chemical research applications. It allows for the precise assembly of amino acid sequences, facilitating the study of protein structure and function .
Biology: In biological research, peptides synthesized using Z-ORN(FMOC)-OH are used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: Peptides synthesized with Z-ORN(FMOC)-OH have therapeutic applications, including the development of peptide-based drugs for treating diseases such as cancer, diabetes, and infectious diseases .
Industry: In the industrial sector, Z-ORN(FMOC)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Z-ORN(FMOC)-OH involves the protection of the amino group during peptide synthesis. The FMOC group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. This process is crucial for the accurate synthesis of peptides and proteins .
Comparison with Similar Compounds
Z-ARG(FMOC)-OH: Another FMOC-protected amino acid used in peptide synthesis.
Z-LYS(FMOC)-OH: Similar to Z-ORN(FMOC)-OH but with lysine as the amino acid.
Z-HIS(FMOC)-OH: FMOC-protected histidine used in peptide synthesis.
Uniqueness: Z-ORN(FMOC)-OH is unique due to its specific use in the synthesis of peptides containing ornithine, an amino acid that plays a crucial role in the urea cycle and has unique properties compared to other amino acids. Its use in peptide synthesis allows for the incorporation of ornithine into peptides, enabling the study of its biological functions and potential therapeutic applications .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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